molecular formula C10H5BrO4 B1271395 6-Bromochromone-3-carboxylic acid CAS No. 51085-91-7

6-Bromochromone-3-carboxylic acid

Cat. No. B1271395
CAS RN: 51085-91-7
M. Wt: 269.05 g/mol
InChI Key: IJTWNMVKNJSGMS-UHFFFAOYSA-N
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Description

6-Bromochromone-3-carboxylic acid is a compound that belongs to the chromone family, characterized by a chromone core structure with a bromine atom and a carboxylic acid group attached to it. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and has been the subject of numerous studies due to its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 6-bromochromone-3-carboxylic acid involves various strategies. For instance, chromone-3-carboxylic acid reacts with cyanoacetic acid hydrazide to form pyrazolo[3,4-b]pyridin-3(2H)-ones, which are structurally related to the 6-bromochromone-3-carboxylic acid core . Another study describes the synthesis of a compound with a carboxylic acid moiety similar to 6-bromochromone-3-carboxylic acid, which is a potent antagonist for dopamine and serotonin receptors . Additionally, a synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, showcasing the versatility of bromochromone derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and properties of 2-amino 6-bromo 3-formylchromone, a compound closely related to 6-bromochromone-3-carboxylic acid, have been studied using quantum mechanical methods. The study provides insights into the conformations, vibrational spectra, and electronic properties of the molecule, which are essential for understanding the reactivity and interaction of the chromone core with other species .

Chemical Reactions Analysis

6-Bromochromone-3-carboxylic acid and its derivatives participate in various chemical reactions. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a compound with a bromomethyl group similar to that in 6-bromochromone-3-carboxylic acid, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This demonstrates the reactivity of the bromomethyl group in derivatization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromochromone-3-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups can affect the molecule's acidity, reactivity, and overall stability. The electrochemical behavior of related compounds has been studied, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which provides insights into the reactivity of brominated compounds under mild conditions . Additionally, the regioselective synthesis of bromo indoles bearing a carboxylic acid group has been reported, highlighting the importance of controlling the position of the bromine substituent for the synthesis of biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromochromone-3-carboxylic acid has been a subject of interest in various synthetic and chemical studies. For instance, Cagide et al. (2019) developed an optimized microwave-assisted process for synthesizing 6-Bromochromone-3-carboxylic acid with a high yield of 87%, demonstrating its potential for efficient production in chemical research (Cagide, Oliveira, Reis, & Borges, 2019). Another study by Ellis and Thomas (1973) explored the bromination of chromones with dibromoisocyanuric acid, leading to derivatives including 6-bromochromone, which underscores its significance in chemical transformations (Ellis & Thomas, 1973).

Applications in Organic Chemistry

6-Bromochromone-3-carboxylic acid serves as a versatile component in organic synthesis. For example, Terzidis et al. (2008) demonstrated its use in Michael reactions with dimethyl acetonedicarboxylate, leading to the synthesis of various functionalized compounds (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008). Moreover, Russell et al. (2010) described the synthesis of a photolabile protecting group for carboxylic acids using a bromide derivative, highlighting the compound's utility in photochemistry (Russell, Ragoussi, Ramalho, Wharton, Carteau, Bassani, & Snaith, 2010).

Photophysical and Photochemical Studies

6-Bromochromone-3-carboxylic acid has also been involved in studies focused on photophysical and photochemical properties. Ibrahim et al. (2016) investigated the compound's role in the synthesis and photosensitivity characterization of BOCTTX, a derivative with potential in optoelectronic sensor applications (Ibrahim, Farag, Roushdy, & El-Gohary, 2016).

Safety And Hazards

6-Bromochromone-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 0-8°C .

properties

IUPAC Name

6-bromo-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTWNMVKNJSGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373617
Record name 6-Bromochromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochromone-3-carboxylic acid

CAS RN

51085-91-7
Record name 6-Bromochromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromochromone-3-carboxylic acid
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Synthesis routes and methods

Procedure details

26 g of the product of step (b) are stirred overnight in 150 ml of conc. sulphuric acid at room temperature. The mixture is then diluted with 10 ml of water and cooled to 0°. Under stirring, a solution of 15 g of sodium nitrite in 30 ml of water is introduced slowly under the liquid surface, the temperature being maintained by cooling at 15°. After addition, the mixture is warmed at 70° for 1 hour and poured over ice and the precipitate is suction filtered off, suspended in 600 ml of acetone, refluxed, hot-filtered and the filtrate then evaporated on a rotary evaporator. The residue is recrystallised from chloroform, to obtain the heading compound, m.p. 260°-264°.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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